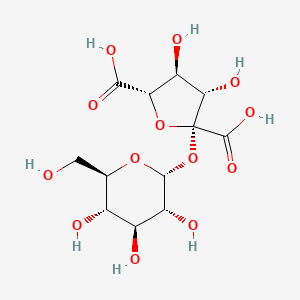
Sucrose 1',6'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 1’,6’-dicarboxylic acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sucrose 1’,6’-dicarboxylic acid can be achieved through the catalytic oxidation of sucrose. This process involves the use of specific catalysts and controlled reaction conditions to introduce carboxylic acid groups at the 1’ and 6’ positions of the sucrose molecule . The reaction typically requires an oxidizing agent, such as potassium permanganate (KMnO4), in an acidic, alkaline, or neutral medium .
Industrial Production Methods
Industrial production of sucrose 1’,6’-dicarboxylic acid involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of sucrose to the desired product .
化学反应分析
Types of Reactions
Sucrose 1’,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce additional carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Additional carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
科学研究应用
Sucrose 1’,6’-dicarboxylic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of sucrose 1’,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes . Additionally, its carboxylic acid groups can form complexes with metal ions, affecting their bioavailability and activity .
相似化合物的比较
Similar Compounds
Succinic Acid: A dicarboxylic acid with a similar structure but different functional properties.
Malic Acid: Another dicarboxylic acid used in various industrial applications.
Itaconic Acid:
Uniqueness
Sucrose 1’,6’-dicarboxylic acid is unique due to its derivation from sucrose, a common disaccharideIts structure allows for specific interactions with enzymes and other biomolecules, making it valuable in biochemical research and industrial applications .
属性
分子式 |
C12H18O13 |
|---|---|
分子量 |
370.26 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-3,4-dihydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)4(15)5(16)10(23-2)25-12(11(21)22)8(18)6(17)7(24-12)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5-,6-,7+,8+,10-,12-/m1/s1 |
InChI 键 |
BGTCFEVRNCYTLC-SUQKBNJCSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















